molecular formula C11H9N3O B12908057 2-(Prop-2-ynyl)-5-phenyl-1,2,4-triazol-3-one CAS No. 64892-25-7

2-(Prop-2-ynyl)-5-phenyl-1,2,4-triazol-3-one

Cat. No.: B12908057
CAS No.: 64892-25-7
M. Wt: 199.21 g/mol
InChI Key: CTIHYAAWMYEOAG-UHFFFAOYSA-N
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Description

5-Phenyl-2-(prop-2-yn-1-yl)-1H-1,2,4-triazol-3(2H)-one is a heterocyclic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-2-(prop-2-yn-1-yl)-1H-1,2,4-triazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with propargyl bromide to form an intermediate, which then undergoes cyclization with formamide to yield the desired triazole compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol, with the reaction being carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-2-(prop-2-yn-1-yl)-1H-1,2,4-triazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced triazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized triazole derivatives with additional functional groups.

    Reduction: Reduced triazole derivatives with hydrogenated groups.

    Substitution: Substituted triazole derivatives with new functional groups replacing the prop-2-yn-1-yl group.

Scientific Research Applications

5-Phenyl-2-(prop-2-yn-1-yl)-1H-1,2,4-triazol-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent due to its triazole ring, which is known to interact with biological targets.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of drugs for various diseases.

    Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-Phenyl-2-(prop-2-yn-1-yl)-1H-1,2,4-triazol-3(2H)-one involves its interaction with molecular targets, often through the triazole ring. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile moiety in biological systems. The compound may inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler triazole compound without the phenyl and prop-2-yn-1-yl groups.

    5-Phenyl-1H-1,2,4-triazole-3-thiol: A similar compound with a thiol group instead of the prop-2-yn-1-yl group.

    2-Phenyl-1,2,4-triazole-3(2H)-thione: Another related compound with a thione group.

Uniqueness

5-Phenyl-2-(prop-2-yn-1-yl)-1H-1,2,4-triazol-3(2H)-one is unique due to the presence of both the phenyl and prop-2-yn-1-yl groups, which confer specific chemical properties and reactivity. These groups can enhance the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in research and industrial applications.

Properties

CAS No.

64892-25-7

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

5-phenyl-2-prop-2-ynyl-4H-1,2,4-triazol-3-one

InChI

InChI=1S/C11H9N3O/c1-2-8-14-11(15)12-10(13-14)9-6-4-3-5-7-9/h1,3-7H,8H2,(H,12,13,15)

InChI Key

CTIHYAAWMYEOAG-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C(=O)NC(=N1)C2=CC=CC=C2

Origin of Product

United States

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